molecular formula C19H23N7O2 B12169871 N-(2-methoxyphenethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(2-methoxyphenethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B12169871
M. Wt: 381.4 g/mol
InChI Key: PXEAQBSVOGHVAJ-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-methoxyphenethylamine, tetrazolo[1,5-b]pyridazine, and piperidine-4-carboxylic acid. The synthetic route may involve:

    Formation of the piperidine ring: This can be achieved through cyclization reactions.

    Attachment of the tetrazolo[1,5-b]pyridazin-6-yl group: This step may involve nucleophilic substitution or coupling reactions.

    Introduction of the 2-methoxyphenethyl group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or ligand.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-(2-methoxyphenethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide would depend on its specific interactions with biological targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides and tetrazolo[1,5-b]pyridazine derivatives.

    Similar compounds: this compound, this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties compared to similar compounds.

Properties

Molecular Formula

C19H23N7O2

Molecular Weight

381.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H23N7O2/c1-28-16-5-3-2-4-14(16)8-11-20-19(27)15-9-12-25(13-10-15)18-7-6-17-21-23-24-26(17)22-18/h2-7,15H,8-13H2,1H3,(H,20,27)

InChI Key

PXEAQBSVOGHVAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2CCN(CC2)C3=NN4C(=NN=N4)C=C3

Origin of Product

United States

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